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Compound of Interest

Compound Name: 3-Methoxy-2-methylbenzamide

CAS No.: 135329-22-5

Cat. No.: B170375 Get Quote

Executive Summary
3-Methoxy-2-methylbenzamide (MMB) (CAS: 135329-22-5) is a substituted benzamide

derivative often utilized as a high-value intermediate in the synthesis of agrochemicals (e.g.,

Methoxyfenozide precursors) and advanced medicinal chemistry scaffolds (e.g., Cereblon-

targeting PROTACs). However, its intrinsic biological activity is governed by the benzamide

pharmacophore, a privileged structure in drug discovery known for inhibiting Poly(ADP-ribose)

polymerases (PARP) and bacterial FtsZ proteins.

This guide details the in vitro protocols required to characterize the biological activity of MMB.

Researchers should utilize these assays to determine MMB's potency as a fragment lead, a

chemical probe, or a negative control in structure-activity relationship (SAR) studies relative to

its parent compound, 3-Methoxybenzamide (3-MBA).

Biological Mechanism & Assay Strategy
Primary Target: PARP Inhibition
The benzamide moiety mimics the nicotinamide pharmacophore of NAD+, the substrate for

PARP enzymes.

Mechanism: MMB competes with NAD+ for the catalytic pocket of PARP1/2, preventing the

formation of poly(ADP-ribose) (PAR) chains on chromatin histones during DNA repair.
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Structural Insight: The 2-methyl group introduces steric bulk at the ortho-position, potentially

twisting the amide bond out of planarity with the phenyl ring. This makes MMB a critical

"steric probe" to map the tolerance of the PARP binding pocket compared to the planar 3-

MBA.

Secondary Target: Bacterial Cell Division (FtsZ)
Alkoxybenzamides are known inhibitors of FtsZ, the bacterial homolog of tubulin.

Mechanism: Benzamides bind to the inter-domain cleft of FtsZ, stabilizing the monomeric

state and inhibiting GTP-dependent polymerization into the Z-ring, leading to bacterial

filamentation and death.
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Figure 1: Mechanism of Action. MMB acts as a competitive antagonist at the NAD+ binding site

of PARP1, preventing the signaling cascade required for DNA repair.

Experimental Protocols
Protocol A: PARP1 Enzymatic Inhibition Assay (HTRF)
Objective: Quantify the IC50 of MMB against recombinant PARP1 enzyme. Method:

Homogeneous Time-Resolved Fluorescence (HTRF) measures the transfer of energy between

a donor (Eu-cryptate labeled anti-PAR antibody) and an acceptor (XL665) upon PAR formation.
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Materials:
Compound: 3-Methoxy-2-methylbenzamide (dissolved in DMSO to 100 mM).

Enzyme: Recombinant Human PARP1 (High Specific Activity).

Substrates: Biotinylated Histone H3 or NAD+ / Biotin-NAD+ mix.

Detection: Anti-PAR-Europium Cryptate & Streptavidin-XL665.

Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

Step-by-Step Workflow:
Preparation: Dilute MMB in Assay Buffer to 4x final concentration (range: 0.1 µM to 1000

µM). Prepare 0.5% DMSO control.

Enzyme Addition: Add 5 µL of PARP1 enzyme (0.5 U/well) to a 384-well low-volume plate.

Inhibitor Incubation: Add 5 µL of MMB dilution. Incubate for 15 minutes at Room Temperature

(RT) to allow equilibrium binding.

Reaction Start: Add 10 µL of Substrate Mix (NAD+ [10 µM] + Biotin-Histone substrate).

Reaction: Incubate for 60 minutes at RT.

Detection: Add 10 µL of Detection Mix (Anti-PAR-Eu + SA-XL665 in EDTA stop buffer).

Readout: Incubate for 2 hours. Read on an HTRF-compatible plate reader (Ex: 337 nm, Em:

665 nm/620 nm).

Data Analysis: Calculate the HTRF Ratio (665/620 nm * 10^4). Plot % Inhibition vs. Log[MMB]

to determine IC50.

Expected Result: MMB is expected to show weaker potency (IC50 ~10-100 µM) compared to

Olaparib (nM range) due to the steric clash of the 2-methyl group, making it a valuable "low-

affinity" control.

Protocol B: Bacterial FtsZ GTPase Activity Assay
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Objective: Assess if MMB targets bacterial cell division by inhibiting FtsZ GTPase activity.

Method: Malachite Green Phosphate Assay (measures inorganic phosphate (Pi) release from

GTP hydrolysis).

Materials:
Protein: Recombinant S. aureus or E. coli FtsZ.

Substrate: GTP (500 µM stock).

Reagent: Malachite Green Phosphate Detection Kit.

Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.

Step-by-Step Workflow:
Polymerization Assembly: Dilute FtsZ to 5 µM in buffer.

Treatment: Add MMB (final conc. 50–200 µM). Include 3-MBA (50 µM) as a positive control.

Incubate for 10 min at 25°C.

Activation: Initiate reaction by adding GTP (final conc. 1 mM).

Incubation: Incubate at 37°C for 30 minutes.

Quenching: Add Malachite Green Reagent to stop the reaction and bind free Pi.

Measurement: Incubate 20 min for color development. Measure Absorbance at 620 nm.

Interpretation:

Inhibition: Reduced absorbance compared to DMSO control indicates inhibition of GTPase

activity (and thus polymerization).

Note: Benzamides typically stabilize the FtsZ monomer; inhibition of GTPase activity

correlates with antimicrobial potential.

Cellular Target Engagement (Western Blot)
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Objective: Confirm MMB enters the cell and inhibits PARP in a physiological context.

Cell Line: HeLa or MDA-MB-436 (BRCA1 deficient).

Treatment:

Pre-treat cells with MMB (100 µM, 300 µM) or Vehicle for 1 hour.

Induction: Add H2O2 (1 mM) or MMS (Methyl methanesulfonate) for 10 minutes to induce

massive DNA damage and PARP activation.

Lysis: Lyse cells immediately in RIPA buffer with PARG inhibitors (ADP-HPD) to preserve

PAR chains.

Western Blot:

Primary Antibody: Anti-PAR (Poly-ADP-ribose) monoclonal antibody (e.g., clone 10H).

Loading Control: Anti-Actin or Anti-PARP1.

Result: A "smear" of PARylation (70–250 kDa) appears in H2O2-treated controls. MMB

treatment should reduce the intensity of this smear in a dose-dependent manner.

Data Reporting & Analysis
Summary Table Template
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Assay Type Metric
Control (3-
MBA)

MMB
(Expected)

Interpretation

PARP1

Biochemical
IC50 (µM) ~5–20 µM > 20 µM

2-Me group likely

reduces potency

via steric

hindrance.

FtsZ GTPase % Inhibition High Moderate

Tests benzamide

ring tolerance in

bacterial target.

Cellular

PARylation
EC50 (µM) ~50 µM > 100 µM

Indicates cell

permeability and

nuclear target

engagement.

Troubleshooting
Solubility: MMB is lipophilic. Ensure DMSO concentration does not exceed 1% in

biochemical assays to avoid enzyme denaturation.

Signal Noise: In the Malachite Green assay, ensure all glassware is phosphate-free.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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